molecular formula C12H21NO5 B3249248 (S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 193086-18-9

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3249248
CAS No.: 193086-18-9
M. Wt: 259.3 g/mol
InChI Key: LXXMRJSJFZZOHU-VIFPVBQESA-N
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Description

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . This compound is a derivative of pyrrolidine, featuring a carboxymethoxymethyl group and a tert-butyl ester group. It is primarily used in research and development within the fields of chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyrrolidine as the core structure.

  • Functionalization: The pyrrolidine ring is functionalized by introducing a carboxymethoxymethyl group.

  • Esterification: The carboxylic acid group is then esterified using tert-butanol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.

  • Catalysts: Various catalysts may be used to improve the yield and selectivity of the reactions involved.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxyl group or other functional groups present.

  • Substitution: Substitution reactions can occur at the pyrrolidine ring, introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different substituted pyrrolidines.

Scientific Research Applications

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: can be compared to other similar compounds, such as:

  • Pyrrolidine derivatives: Other pyrrolidine derivatives with different functional groups.

  • Ester compounds: Other esters with varying alkyl groups.

  • Carboxylic acid derivatives: Other carboxylic acid derivatives with different substituents.

Uniqueness: The presence of both the carboxymethoxymethyl group and the tert-butyl ester group makes this compound unique compared to other pyrrolidine derivatives.

Properties

IUPAC Name

2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(13)7-17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXMRJSJFZZOHU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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